1-((4-Fluorophenyl)thio)butan-2-one
Description
Contextual Significance of Organofluorine and Organosulfur Compounds in Advanced Synthetic Strategies
Organofluorine and organosulfur compounds are cornerstones of modern synthetic chemistry, largely due to the unique properties that fluorine and sulfur impart to organic molecules. The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological characteristics. numberanalytics.com As the most electronegative element, fluorine can modulate properties like metabolic stability, bioavailability, and lipophilicity, which is why approximately 20% of pharmaceuticals and up to 50% of recently registered agrochemicals contain at least one fluorine atom. cas.cnspringernature.com The carbon-fluorine bond is the strongest in organic chemistry, enhancing the thermal and oxidative stability of molecules. nih.gov The first synthesis of an organofluorine compound, methyl fluoride (B91410), dates back to 1835, and the field has since grown to become a vital area of research. cas.cnnih.gov
Similarly, organosulfur compounds are integral to both biological systems and synthetic applications. jmchemsci.com Amino acids such as cysteine and methionine contain sulfur, and many coenzymes and vitamins rely on sulfur-containing heterocycles. britannica.com In organic synthesis, organosulfur compounds are valued for their diverse reactivity. britannica.comontosight.ai The sulfur atom can exist in various oxidation states, leading to a rich chemistry of functional groups like thiols, sulfides, sulfoxides, and sulfones. britannica.com These compounds serve as versatile building blocks and intermediates in the construction of pharmaceuticals, natural products, and materials. jmchemsci.com The synthesis of organosulfur compounds is a significant area of research, with methods like the Friedel-Crafts reaction and various coupling strategies being employed to create carbon-sulfur bonds. ontosight.ai
Structural Features and Chemical Environment of 1-((4-Fluorophenyl)thio)butan-2-one and its Analogues
The chemical compound this compound is a synthetic organic molecule with the molecular formula C₁₀H₁₁FOS. Its structure consists of a butan-2-one core where the carbon at the 1-position is linked to a sulfur atom, which in turn is bonded to a 4-fluorophenyl group (an aryl thioether linkage).
The reactivity of this molecule is dictated by the interplay of its constituent parts. The ketone's carbonyl group (C=O) is inherently electrophilic at the carbon atom due to the high electronegativity of oxygen. khanacademy.org The groups attached to this carbonyl carbon significantly influence its reactivity. brainkart.comquora.com The ethyl group on one side is an electron-donating group through an inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon. brainkart.comquora.com
On the other side, the -(CH₂)-S-(p-FC₆H₄) group has more complex electronic effects. The fluorine atom on the phenyl ring is highly electronegative and acts as an electron-withdrawing group via induction, which can increase the electrophilicity of the carbonyl carbon. brainkart.com This enhanced reactivity at the ketone moiety is a known effect of fluorination. nih.gov The sulfur atom (thioether linkage) also influences the molecule's chemical environment, providing a site for potential oxidation to form the corresponding sulfoxide (B87167) or sulfone.
Analogues of this compound include other halogenated or functionalized aryl thioether ketones. For instance, replacing the fluorine with chlorine would yield 1-((4-chlorophenyl)thio)butan-2-one. Non-halogenated analogues like 1-(phenylthio)butan-2-one or hydroxylated versions such as 1-((4-hydroxyphenyl)thio)butan-2-one represent other structural variations that allow chemists to fine-tune the molecule's properties. The synthesis of such α-arylthio ketones is a subject of research, with methods like the α-arylation of ketones providing routes to these structures. organic-chemistry.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-fluorophenyl)sulfanyl]-2-butanone |
| CAS Number | 142038-16-2 |
| Molecular Formula | C₁₀H₁₁FOS |
| Molecular Weight | 198.26 g/mol |
| InChI Key | OBEQFWIFNCWDBF-UHFFFAOYSA-N |
| Physical Form | Liquid |
This table is populated with data from multiple sources. hit2lead.com
Historical Perspective on Butanone Derivatives and Their Utility in Synthetic Methodologies
Butanone, also known as methyl ethyl ketone (MEK), is a foundational molecule in organic chemistry. It is produced on a large scale industrially and is widely used as a solvent and as a starting material for various chemical syntheses. The utility of the butanone scaffold extends to its derivatives, which are valuable intermediates in the synthesis of more complex molecules.
Historically, the functionalization of ketones has been a central theme in organic synthesis. Methods for creating carbon-carbon bonds at the α-position (the carbon adjacent to the carbonyl) of ketones, such as α-arylation, have been extensively developed. organic-chemistry.orgmsu.edu These reactions, often catalyzed by transition metals like palladium, allow for the direct coupling of ketones with aryl halides to produce α-aryl ketones, a class to which this compound is related. organic-chemistry.org The synthesis of aryl ketones, in general, has a rich history, including classic name reactions like the Friedel-Crafts acylation. organic-chemistry.org
The synthetic utility of butanone derivatives is diverse. They serve as precursors to a wide range of compounds. For example, functionalized butanones can be used to construct heterocyclic rings or to build the carbon skeleton of natural products. organic-chemistry.org The development of methods for synthesizing functionalized ketones remains an active area of research, with modern techniques focusing on efficiency, selectivity, and the tolerance of various functional groups. rsc.orgacs.org The synthesis of α-keto esters from aryl acetic esters, for instance, highlights the ongoing efforts to develop new ways to access ketone-containing building blocks. pku.edu.cn
Scope and Objectives of Academic Research on this Chemical Compound
The primary interest in this compound within the academic and research communities stems from its status as a functionalized building block for organic synthesis. Its unique combination of a fluorinated aromatic ring, a thioether linkage, and a ketone carbonyl group makes it a versatile precursor for creating more complex molecules with potential applications in medicinal chemistry and materials science.
Academic research involving this compound and its analogues generally focuses on several key objectives:
Development of Synthetic Methodologies: A significant portion of research is dedicated to discovering new and efficient ways to synthesize α-arylthio ketones. This includes the exploration of novel catalysts, reaction conditions, and starting materials to improve yields, reduce waste, and increase the scope of compatible functional groups. oup.comacs.org
Exploration of Reactivity: Researchers investigate the chemical reactivity of the different functional groups within the molecule. This includes studying the reactions at the carbonyl carbon (e.g., nucleophilic additions, reductions), transformations at the α-carbon, and oxidation of the sulfur atom. Understanding these reactions is crucial for planning its use in multi-step syntheses.
Synthesis of Target Molecules: The compound serves as an intermediate in the synthesis of larger, more complex target molecules. These targets are often designed with specific biological or material properties in mind, leveraging the structural and electronic contributions of the fluorine and sulfur atoms.
Investigation of Structure-Property Relationships: By synthesizing a library of analogues with variations in the aryl ring substitution or the ketone chain, researchers can systematically study how structural changes affect the molecule's physicochemical and biological properties. This is fundamental to rational drug design and materials engineering.
While specific, in-depth studies on this compound itself are not widely published, its structure represents a confluence of functionalities that are highly relevant to modern chemical research. It is a prime example of a molecule designed not as an end-product, but as a versatile tool for the construction of novel chemical entities.
Structure
3D Structure
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3 |
InChI Key |
WHIXLULEIYJPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Investigations into the Reactivity and Chemical Transformations of 1 4 Fluorophenyl Thio Butan 2 One
Reactivity of the Ketone Moiety
The ketone functional group is a cornerstone of the molecule's reactivity, participating in a range of transformations typical of carbonyl compounds.
Enolate Chemistry and Alpha-Functionalization Reactions
The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) allows for the formation of an enolate anion under basic conditions. masterorganicchemistry.comchemicalforums.comlibretexts.orgkhanacademy.org The resulting enolate is a potent nucleophile and can react with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. masterorganicchemistry.compitt.edu
The acidity of the α-protons in β-keto sulfides like 1-((4-fluorophenyl)thio)butan-2-one is enhanced by the electron-withdrawing nature of both the carbonyl group and the adjacent sulfur atom. This facilitates enolate formation even with moderately strong bases. masterorganicchemistry.com The regioselectivity of enolate formation, in cases of unsymmetrical ketones, can be controlled by the reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate. mnstate.edu In contrast, weaker bases and higher temperatures tend to promote the formation of the more substituted (thermodynamic) enolate. mnstate.edu
Once formed, the enolate of this compound can undergo a variety of alpha-functionalization reactions. A common transformation is alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion to introduce an alkyl group at the α-carbon. mnstate.edulibretexts.org
Table 1: Examples of Alpha-Alkylation of α-Arylthio Ketones
| Enolate Precursor | Alkylating Agent | Product |
| α-(Phenylthio)acetone | Methyl iodide | 1-(Phenylthio)propan-2-one |
| 2-(Phenylthio)cyclohexanone | Benzyl bromide | 2-Benzyl-2-(phenylthio)cyclohexanone |
Carbonyl Addition and Reduction Pathways
The electrophilic carbon atom of the ketone's carbonyl group is susceptible to attack by nucleophiles. This can lead to either the addition of a new group to the carbonyl carbon or the reduction of the ketone to a secondary alcohol.
Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed to reduce ketones to alcohols. libretexts.orgchemistrysteps.comwizeprep.comyoutube.com The reaction with this compound would be expected to yield 1-((4-fluorophenyl)thio)butan-2-ol. The choice of reducing agent can be significant; LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce a wider range of functional groups. libretexts.orgwizeprep.com The stereochemical outcome of such reductions can often be influenced by the steric environment around the carbonyl group.
Nucleophilic addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, would lead to the formation of tertiary alcohols. For instance, the reaction of this compound with methylmagnesium bromide would be expected to produce 2-methyl-1-((4-fluorophenyl)thio)butan-2-ol.
Transformations Involving the Thioether Linkage
The thioether linkage is another reactive site within the molecule, susceptible to oxidation, cleavage, and rearrangement reactions.
Oxidation Pathways Leading to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the thioether can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. Careful control of the reaction conditions and the stoichiometry of the oxidizing agent can allow for the selective formation of either the sulfoxide or the sulfone. nih.gov
The oxidation of this compound would first yield 1-((4-fluorophenyl)sulfinyl)butan-2-one (the sulfoxide) and upon further oxidation, 1-((4-fluorophenyl)sulfonyl)butan-2-one (the sulfone). These oxidized derivatives have different electronic and steric properties compared to the parent thioether, which can influence their subsequent reactivity.
Table 2: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide/Sulfone Transformation
| Oxidizing Agent | Product(s) |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone |
| Potassium Permanganate (KMnO₄) | Sulfone |
This table provides a general overview of oxidizing agents used for the oxidation of thioethers.
Cleavage and Rearrangement Reactions of the Carbon-Sulfur Bond
The carbon-sulfur bond in α-thio ketones can be cleaved under various conditions. Reductive cleavage, often accomplished with reagents like Raney nickel, results in the removal of the sulfur-containing group and the formation of a C-H bond. chemicalforums.com This desulfurization of this compound would yield butan-2-one.
A significant rearrangement reaction of the corresponding sulfoxide is the Pummerer rearrangement. nih.govorganicreactions.orgwikipedia.org This reaction typically occurs when a β-keto sulfoxide is treated with an activating agent, such as acetic anhydride. The reaction proceeds through a thionium (B1214772) ion intermediate and results in the formation of an α-acyloxythioether. organicreactions.orgwikipedia.org For 1-((4-fluorophenyl)sulfinyl)butan-2-one, the Pummerer rearrangement could lead to the formation of an α-acetoxy derivative.
Reactivity of the Fluorophenyl Substituent
The 4-fluorophenyl group is generally less reactive than the other functional moieties in the molecule under many conditions. The fluorine atom is a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions unless the aromatic ring is highly activated by other strong electron-withdrawing groups in the ortho and para positions. acs.org Therefore, direct substitution of the fluorine atom is generally difficult to achieve.
However, the electronic properties of the fluorophenyl group, specifically the electron-withdrawing nature of the fluorine atom, can influence the reactivity of the thioether linkage and the acidity of the α-protons of the ketone.
Electrophilic Aromatic Substitution Patterns
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for the functionalization of aromatic compounds. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the thioether group.
The fluorine atom is a weakly deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.
The thioether group (-S-R) is generally considered to be an activating group and an ortho, para-director. The sulfur atom can donate a lone pair of electrons into the aromatic ring via resonance, stabilizing the carbocationic intermediate formed during the substitution at the ortho and para positions. The activating nature of the thioether is typically stronger than the deactivating effect of the fluorine.
Considering the combined influence of both substituents on the 4-fluorophenylthio moiety, electrophilic attack is predicted to occur predominantly at the positions ortho to the activating thioether group. This would lead to the formation of 1,2,4-trisubstituted benzene (B151609) derivatives.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-((2-Nitro-4-fluorophenyl)thio)butan-2-one |
| Halogenation | Br₂, FeBr₃ | 1-((2-Bromo-4-fluorophenyl)thio)butan-2-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-((2-Acetyl-4-fluorophenyl)thio)butan-2-one |
Cross-Coupling Reactions on the Fluorophenyl Ring
The 4-fluorophenyl group in this compound can potentially participate in various palladium-catalyzed cross-coupling reactions. While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for C-C and C-N bond formation.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl fluoride (B91410) with a boronic acid or its ester. Although aryl fluorides are less reactive than other aryl halides, specialized palladium catalyst systems have been developed to facilitate their coupling. A potential Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to yield a biphenyl (B1667301) derivative.
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between an aryl halide and an amine. Similar to the Suzuki coupling, the C-F bond of the fluorophenyl ring can be activated for this transformation using sophisticated palladium catalysts with specialized ligands. Reaction with a primary or secondary amine would lead to the corresponding N-aryl amine. wikipedia.orgnih.govcapes.gov.brnih.govlibretexts.org
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₃PO₄ | 1-((4-Arylphenyl)thio)butan-2-one |
| Buchwald-Hartwig Amination | Primary Amine (R-NH₂) | Pd₂(dba)₃, RuPhos, NaOtBu | 1-((4-(Alkylamino)phenyl)thio)butan-2-one |
Cyclization Reactions and Heterocycle Formation Utilizing this compound as an Intermediate
The β-keto sulfide moiety in this compound is a valuable precursor for the synthesis of various sulfur-containing heterocycles.
Gewald Reaction for Thiophene (B33073) Synthesis: The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. nih.gov It typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. In a potential application, this compound could first be converted to an α,β-unsaturated ketone, which could then undergo a Michael addition with a thiol to generate a suitable precursor for a Gewald-type cyclization. More directly, the ketone functionality could react with an active methylene (B1212753) nitrile, followed by reaction with sulfur to yield a polysubstituted thiophene.
Hantzsch Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives, which involves the reaction of an α-haloketone with a thioamide. wikipedia.orgnih.gov While this compound is not an α-haloketone, it can be readily halogenated at the α-position (C1) using standard reagents like N-bromosuccinimide (NBS) to form 1-bromo-1-((4-fluorophenyl)thio)butan-2-one. This α-bromo-β-keto sulfide could then be reacted with a thioamide, such as thiourea, to construct a thiazole ring.
Table 3: Potential Heterocycle Formation from this compound
| Reaction Name | Key Reagents | Intermediate | Heterocyclic Product |
| Gewald Reaction | Ethyl cyanoacetate, Sulfur, Morpholine | (E)-ethyl 2-cyano-3-methyl-4-((4-fluorophenyl)thio)but-2-enoate | Ethyl 2-amino-5-((4-fluorophenyl)thiomethyl)-4-methylthiophene-3-carboxylate |
| Hantzsch Thiazole Synthesis | NBS; then Thiourea | 1-Bromo-1-((4-fluorophenyl)thio)butan-2-one | 2-Amino-4-methyl-5-((4-fluorophenyl)thiomethyl)thiazole |
Advanced Spectroscopic and Structural Elucidation Studies of 1 4 Fluorophenyl Thio Butan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the atomic environments and their connectivity.
1D NMR experiments provide essential information about the different chemical environments of the NMR-active nuclei within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of unique proton environments and their neighboring protons. For 1-((4-fluorophenyl)thio)butan-2-one, five distinct proton signals are predicted. The ethyl group protons adjacent to the carbonyl will appear as a quartet, while the terminal methyl protons will be a triplet. The methylene (B1212753) protons (H-1) situated between the sulfur atom and the carbonyl group are expected to be a singlet, as they have no adjacent protons. The aromatic protons will present as two distinct signals due to the fluorine substituent, appearing as a complex multiplet system, often resembling two doublets of doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Due to the symmetry of the 4-fluorophenyl group, a total of eight distinct carbon signals are anticipated: four for the butanone moiety and four for the aromatic ring. The carbonyl carbon (C-2) is expected to have the most downfield chemical shift, typically in the range of 205-215 ppm. docbrown.info The carbon atoms directly bonded to the electronegative sulfur and fluorine atoms will also be significantly deshielded. The signal for the carbon bearing the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is characteristically large.
¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. wikipedia.orghuji.ac.il For this molecule, a single signal is expected for the fluorine atom on the phenyl ring. This signal's chemical shift provides information about the electronic environment of the fluorine. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring ortho- and meta-protons on the aromatic ring.
Predicted ¹H and ¹³C NMR Data The following data are predicted based on standard chemical shift values and coupling constants for similar structural motifs.
Interactive ¹H NMR Data Table| Atom # | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) Hz |
|---|---|---|---|---|
| H-1 | ~3.7 | s | 2H | - |
| H-3 | ~2.5 | q | 2H | ~7.4 |
| H-4 | ~1.0 | t | 3H | ~7.4 |
| H-2', 6' | ~7.4 | dd | 2H | ~8.8, 5.4 |
Interactive ¹³C NMR Data Table
| Atom # | Predicted δ (ppm) |
|---|---|
| C-1 | ~45 |
| C-2 | ~208 |
| C-3 | ~36 |
| C-4 | ~8 |
| C-1' | ~130 (d, J ≈ 7 Hz) |
| C-2', 6' | ~134 (d, J ≈ 8 Hz) |
| C-3', 5' | ~116 (d, J ≈ 22 Hz) |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the protons of the methylene (H-3) and methyl (H-4) groups of the butanone chain, confirming the ethyl ketone fragment. Correlations between the aromatic protons would also be visible. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons, confirming the one-bond C-H connections. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (typically 2-3 bonds), which is vital for connecting different parts of the molecule. Key correlations would be expected from the methylene protons (H-1) to the carbonyl carbon (C-2) and the ipso-carbon of the phenyl ring (C-1'). Additionally, correlations from the ethyl group protons (H-3, H-4) to the carbonyl carbon (C-2) would firmly establish the butanone structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The Infrared (IR) spectrum of this compound is predicted to show several key absorption bands. The most prominent peak would be a strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration of the ketone, typically appearing around 1715 cm⁻¹. echemi.com Other significant absorptions would include C-H stretching vibrations for the aliphatic (2850-3000 cm⁻¹) and aromatic (3000-3100 cm⁻¹) portions of the molecule. The presence of the 4-fluorophenyl group would be indicated by C-F stretching vibrations (around 1250-1000 cm⁻¹) and aromatic C=C stretching peaks (around 1600 and 1500 cm⁻¹). A weaker C-S stretching absorption is expected in the range of 800-600 cm⁻¹. docbrown.info
Raman spectroscopy would provide complementary information. While the polar C=O bond gives a strong IR signal, the less polar C-S and aromatic C=C bonds would be expected to produce more intense signals in the Raman spectrum, confirming the thioether linkage and the aromatic system.
Predicted Infrared (IR) Absorption Bands Interactive IR Data Table
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| ~1715 | C=O stretch | Ketone |
| ~1595, ~1490 | C=C stretch | Aromatic Ring |
| ~1220 | C-F stretch | Aryl-Fluoride |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₁FOS, giving it a molecular weight of approximately 198.26 g/mol . smolecule.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
Upon electron ionization, the molecular ion ([M]⁺•) at m/z ≈ 198 would be formed. The fragmentation of this ion would likely proceed through several key pathways:
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical (•CH₂CH₃) to form an acylium ion at m/z 169, or the loss of the fluorophenylthiomethyl radical to form the ethyl acylium ion at m/z 57.
Cleavage of the C-S bond, which could produce a fragment corresponding to the 4-fluorophenylthio cation [F-C₆H₄-S]⁺ at m/z 127 or the butan-2-one radical cation at m/z 71.
A McLafferty rearrangement is also possible, which would lead to a characteristic neutral loss and the formation of an enol radical cation.
Analysis of these fragment ions allows for the piece-by-piece confirmation of the molecular structure. dgms.eudocbrown.infolibretexts.org
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, a crystal structure for this compound has not been reported in the public domain.
If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would yield a wealth of information. nih.gov This would include precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it would reveal the molecule's preferred conformation in the solid state, such as the orientation of the butanone chain relative to the plane of the fluorophenyl ring and the geometry around the sulfur atom. This data is invaluable for understanding intermolecular interactions, such as packing forces within the crystal lattice, and for computational modeling studies.
Theoretical and Computational Chemistry Approaches to 1 4 Fluorophenyl Thio Butan 2 One
Electronic Structure and Bonding Analysis Using Quantum Chemical Methods (e.g., DFT, HOMO-LUMO)
Quantum chemical methods are fundamental to understanding the electronic characteristics of a molecule. Density Functional Theory (DFT) is a powerful computational tool used to predict molecular geometries, electronic properties, and spectroscopic data. For a compound like 1-((4-Fluorophenyl)thio)butan-2-one, a DFT analysis, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in characterizing its electronic nature.
This analysis would yield the optimized molecular structure, providing precise bond lengths and angles. A key output of such a study is the mapping of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and the potential for intramolecular charge transfer.
The molecular electrostatic potential (MEP) surface would also be calculated. This surface illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, one would expect negative potential to be localized around the oxygen and fluorine atoms, while the hydrogen atoms would exhibit positive potential.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy (eV) | Data not available | Indicates electron-donating ability |
| LUMO Energy (eV) | Data not available | Indicates electron-accepting ability |
| HOMO-LUMO Gap (eV) | Data not available | Correlates with chemical reactivity and stability |
| Dipole Moment (Debye) | Data not available | Measures the overall polarity of the molecule |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the butyl chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis is the study of the energy of the molecule as a function of the rotation around its single bonds. By systematically rotating the dihedral angles of the flexible bonds, a potential energy surface (PES) can be mapped.
This process identifies the most stable conformer (the global minimum on the PES) as well as other low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it can interact with other molecules, such as biological receptors or reactants. For this molecule, key rotations would be around the C-S and C-C bonds of the butanone moiety.
Reaction Mechanism Predictions and Transition State Calculations
Theoretical methods are invaluable for elucidating the pathways of chemical reactions. For this compound, one could investigate reactions such as the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or nucleophilic addition to the carbonyl group.
Computational chemists can model the entire reaction coordinate, from reactants to products. A crucial part of this is locating the transition state (TS), which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus its rate. By calculating the geometries and energies of reactants, products, and transition states, detailed reaction mechanisms can be proposed and validated.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its movement and interactions over time. In an MD simulation, the atoms of the molecule are allowed to move according to the laws of classical mechanics under the influence of a force field.
For this compound, MD simulations could be used to study its behavior in different solvents, revealing how it interacts with solvent molecules. It can also be used to understand how multiple molecules of the compound interact with each other in a condensed phase. These simulations provide insights into properties like diffusion, viscosity, and the nature of intermolecular forces, such as van der Waals interactions and electrostatic interactions. The cohesive energy density, a measure of the strength of these intermolecular forces, could also be calculated.
Derivation of Quantum Chemical Descriptors for Structure-Reactivity Correlations
From the results of quantum chemical calculations, a variety of descriptors can be derived to quantify different aspects of a molecule's reactivity. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's structure with its biological activity or other properties.
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of electrophilic character. |
These descriptors, once calculated for this compound, would provide a quantitative basis for predicting its behavior in chemical reactions and biological systems.
Role of 1 4 Fluorophenyl Thio Butan 2 One As a Key Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The chemical reactivity of 1-((4-Fluorophenyl)thio)butan-2-one makes it a valuable precursor in the synthesis of a variety of complex organic molecules. The presence of a ketone functional group and a thioether linkage allows for a range of chemical transformations. The ketone can undergo reactions such as oxidation to form sulfoxides and sulfones, or reduction to the corresponding thiol. These reactions open up pathways to a diverse array of derivatives.
The fluorinated phenyl group is a key feature that enhances the compound's chemical reactivity and biological activity, making it a point of interest for various research applications. Its utility as a starting material is noted in the synthesis of new pharmaceutical compounds, particularly those targeting neurological disorders. The ability to modify the butanone backbone and the phenylthio group allows for the systematic development of new molecular entities with tailored properties.
Scaffold for the Development of Diverse Heterocyclic Systems
The structure of this compound is well-suited for the construction of various heterocyclic systems, which are core components of many biologically active compounds. The ketone and the adjacent methylene (B1212753) group can participate in cyclization reactions to form a range of heterocyclic rings.
For instance, the α-thioketone moiety can be a key component in the synthesis of sulfur-containing heterocycles like thiophenes. The Paal-Knorr synthesis, a classic method for thiophene (B33073) formation, utilizes 1,4-dicarbonyl compounds, and derivatives of this compound could potentially be adapted for such reactions. Additionally, the butanone backbone can be utilized in condensation reactions with hydrazines to form pyridazinone derivatives, a class of compounds with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.net The synthesis of pyridazinones often involves the cyclization of β-keto acids or related compounds with hydrazine (B178648) hydrate. researchgate.net
The general synthetic utility of related thio-compounds in forming sulfur-rich heterocycles has been demonstrated, where thioketones can react with elemental sulfur to produce various sulfur-containing rings. mdpi.com While direct examples with this compound are not explicitly detailed in the provided literature, the chemical principles suggest its potential as a scaffold for such transformations.
Intermediate in the Design and Construction of Novel Chemical Probes
Chemical probes are essential tools for visualizing and studying biological processes in living systems. The development of fluorescent probes, in particular, has revolutionized biological imaging. capes.gov.brnih.gov The core structure of this compound can serve as an intermediate in the synthesis of such probes.
The fluorophenylthio group can be a crucial component of a fluorophore, or it can be modified to attach a fluorescent reporter group. The butanone portion of the molecule offers a handle for further chemical modifications, allowing for the attachment of targeting moieties that can direct the probe to specific cellular locations or biomolecules. The design of effective chemical probes often involves the integration of a reporter group, a linker, and a reactive group for target binding. epfl.ch The versatile chemical nature of this compound makes it a suitable platform for assembling these components.
Applications in Fragment-Based Drug Discovery and Lead Optimization, Focusing on Synthetic Design
Fragment-based drug discovery (FBDD) has become a powerful strategy in the quest for new medicines. capes.gov.br This approach involves screening small, low-molecular-weight compounds (fragments) for their ability to bind to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound.
The this compound molecule, with a molecular weight of approximately 198.26 g/mol , falls within the typical size range for a fragment. smolecule.com Its constituent parts, the 4-fluorophenylthio group and the butanone core, represent pharmacophoric features that could interact with a protein binding site. The synthetic tractability of this compound is a key advantage in a fragment-to-lead campaign. The ketone and the aromatic ring provide clear vectors for chemical elaboration, allowing medicinal chemists to systematically synthesize analogs with improved binding affinity and other desirable drug-like properties. The 4-fluorophenyl motif is a common feature in many bioactive compounds, and its presence in this fragment could provide a valuable starting point for lead optimization.
Potential Contributions to Materials Science and Polymer Chemistry as a Modular Synthetic Unit
The unique chemical properties of this compound also suggest its potential as a modular synthetic unit in materials science and polymer chemistry. The presence of the fluorine atom can impart desirable properties to materials, such as thermal stability and altered electronic characteristics. The thioether linkage and the ketone group offer reactive sites for polymerization reactions.
This compound could potentially be used as a monomer or as a building block for the synthesis of functional polymers. For example, the ketone could be a site for polymerization through reactions like aldol (B89426) condensation, or it could be modified to introduce other polymerizable groups. The aromatic ring could also be functionalized to participate in polymerization processes. The modular nature of this compound allows for the systematic variation of its structure to fine-tune the properties of the resulting materials. While specific applications in this area are not yet widely reported, the chemical versatility of this compound makes it a promising candidate for future research in the development of novel materials and polymers. nih.govnih.gov
Future Research Directions and Emerging Opportunities for 1 4 Fluorophenyl Thio Butan 2 One Chemistry
Development of More Efficient and Sustainable Synthetic Routes for its Production
The traditional synthesis of 1-((4-Fluorophenyl)thio)butan-2-one typically involves the reaction of 4-fluorothiophenol (B130044) with a derivative of butan-2-one. While effective, future research is geared towards developing more sustainable and efficient methods. Key areas of focus include the use of greener solvents, alternative reagents, and catalytic systems that minimize waste and energy consumption.
Modern synthetic strategies for thioether formation often aim to replace harsh reaction conditions with milder, more environmentally friendly alternatives. acsgcipr.org For instance, research into the use of water as a solvent for the synthesis of thioethers has shown promise, potentially offering a greener alternative to traditional organic solvents. organic-chemistry.org The development of odorless methods for thioarylation, perhaps by using alternative sulfur sources to thiophenols, could also enhance the sustainability profile of the synthesis. organic-chemistry.org
Catalysis is another major avenue for improving synthetic efficiency. While traditional methods may rely on stoichiometric bases, future routes could employ catalytic amounts of more benign alternatives. Molybdenum-catalyzed selective oxidation of thiols to form S-S bonds presents a sustainable approach that could be adapted for C-S bond formation. rsc.org The exploration of base metal catalysis, as opposed to precious metal catalysis, is also a significant trend in green chemistry that could be applied to the synthesis of this compound. acsgcipr.org
Table 1: Comparison of Potential Synthetic Route Improvements
| Parameter | Traditional Synthesis | Potential Future Synthesis |
| Solvent | Organic Solvents (e.g., Ethanol) | Water, Green Solvents |
| Reagents | 4-fluorothiophenol, Stoichiometric Base | Odorless Sulfur Sources, Catalytic Base |
| Catalyst | None or Simple Base | Molybdenum-based, Base Metal Catalysts |
| Byproducts | Salt Waste | Minimal/Recyclable Byproducts |
| Energy Input | Often requires heating | Room temperature reactions |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The unique structural features of this compound open up possibilities for exploring novel reactivity patterns. The α-arylthio ketone moiety is a versatile functional group that can participate in a variety of chemical transformations.
Future research could focus on the enantioselective α-arylation of the ketone, a challenging transformation that would provide access to chiral building blocks. nih.govnih.govmsu.edu The development of novel catalytic systems, for example, using copper(I)-bis(phosphine) dioxide, could enable such transformations with high enantioselectivity. nih.gov Furthermore, the thioether linkage itself can be a site of reactivity, with the potential for oxidation to the corresponding sulfoxide (B87167) or sulfone, which can have distinct biological activities and be useful as leaving groups in further synthetic manipulations. acsgcipr.org
The fluorine atom on the phenyl ring also imparts unique properties. The carbon-fluorine bond is exceptionally strong, enhancing the thermal and chemical stability of the molecule. molecularcloud.org However, the electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions under certain conditions. Organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols on perfluorinated arenes has been shown to be a highly efficient process, and similar strategies could be explored for the functionalization of the fluorophenyl group in this molecule. nih.gov
The catalytic applications of fluorinated thioethers are also an emerging area of interest. The unique electronic properties conferred by the fluorine atom can modulate the catalytic activity of metal complexes where the thioether acts as a ligand.
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the chemical behavior of molecules. researchgate.netresearchgate.netnih.gov For this compound, DFT studies can provide valuable insights into its structural and electronic properties. researchgate.netnih.gov
Future research will likely involve in-depth computational studies to:
Predict Reactivity: Calculate molecular electrostatic potential (MEP) maps to identify the most likely sites for electrophilic and nucleophilic attack. researchgate.netajchem-a.com This can guide the design of new reactions and the synthesis of novel derivatives.
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways of potential transformations, such as the α-arylation of the ketone or the oxidation of the thioether. researchgate.net This understanding is crucial for optimizing reaction conditions and catalyst design.
Analyze Spectroscopic Data: Correlate calculated vibrational frequencies and NMR chemical shifts with experimental data to confirm the structure of synthesized compounds. ajchem-a.com
Design Novel Catalysts: Computationally screen potential catalysts for reactions involving this compound to identify promising candidates for experimental investigation.
A study on a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, demonstrated the utility of DFT in elucidating its molecular geometry, HOMO-LUMO energy gap, and chemical reactivity. ajchem-a.com Similar computational investigations on this compound could provide a solid theoretical foundation for its expanded application.
Table 2: Key Parameters from a Hypothetical DFT Study
| Computational Parameter | Information Gained |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| HOMO-LUMO Gap | Electronic stability and reactivity |
| Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack |
| Vibrational Frequencies | Theoretical IR and Raman spectra for structural confirmation |
| Gibbs Free Energy of Reaction | Thermodynamic feasibility of proposed synthetic routes |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The increasing sophistication of laboratory automation offers exciting opportunities for accelerating research involving this compound. Automated synthesis platforms can perform complex multi-step reactions with high precision and reproducibility, enabling the rapid generation of libraries of derivative compounds. nih.govchemspeed.comsigmaaldrich.commedium.com
Future research in this area could involve:
Developing Automated Synthesis Protocols: Designing and implementing robust automated synthesis protocols for the production of this compound and its derivatives. This would involve optimizing reaction conditions for compatibility with automated systems.
High-Throughput Screening (HTS): Utilizing HTS techniques to rapidly screen libraries of compounds derived from this compound for desired properties, such as biological activity or material characteristics. acs.orgfrontiersin.orgnih.govsigmaaldrich.com For instance, fluorescence-based assays for ketone detection could be adapted for HTS of reactions involving this compound. acs.org
Machine Learning-Guided Discovery: Integrating automated synthesis with machine learning algorithms to predict the properties of new derivatives and guide the design of subsequent synthetic targets. researchgate.net
The use of pre-filled reagent cartridges and automated synthesizers can streamline the process of creating diverse chemical libraries for screening. sigmaaldrich.com This approach would be particularly valuable for exploring the structure-activity relationships of derivatives of this compound in a time-efficient manner.
Identification of Unexplored Applications as a Modular Building Block in Various Chemical Syntheses
The concept of modular synthesis, where complex molecules are assembled from well-defined building blocks, is a powerful strategy in modern organic chemistry. merckmillipore.comalfa-chemistry.comwikipedia.orgcaltech.edusigmaaldrich.com this compound is an excellent candidate for a modular building block due to its distinct and orthogonally reactive functional groups.
The presence of a ketone allows for a wide range of well-established transformations, such as reductive amination, aldol (B89426) condensation, and Wittig reactions, to introduce new functionalities. The fluorinated aryl thioether portion can be incorporated into larger molecular scaffolds, with the fluorine atom potentially influencing biological activity and metabolic stability. molecularcloud.orgalfa-chemistry.comnih.govtandfonline.comtandfonline.com
Future research will likely focus on:
Medicinal Chemistry: Using this compound as a starting material for the synthesis of novel drug candidates. The fluorophenylthio moiety is found in a number of biologically active compounds, and the ketone handle provides a convenient point for diversification. alfa-chemistry.comalfa-chemistry.com
Materials Science: Incorporating this building block into polymers or other materials. The thioether linkage can impart flexibility, while the fluorinated ring can enhance thermal stability and hydrophobicity. nih.gov
Agrochemicals: Exploring the potential of derivatives of this compound as new pesticides or herbicides, as fluorine-containing compounds often exhibit potent biological activity in this domain. molecularcloud.org
The modular nature of this compound allows for the systematic modification of its structure to fine-tune its properties for specific applications. This "building block" approach is a cornerstone of modern drug discovery and materials science, and this compound is well-positioned to play a significant role in these fields.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-((4-Fluorophenyl)thio)butan-2-one?
- Methodology : Synthesis typically involves:
- Step 1 : Friedel-Crafts acylation to introduce the ketone moiety (e.g., using 4-fluorothiophenol and butan-2-one derivatives under acidic conditions) .
- Step 2 : Nucleophilic substitution or thiol-ene coupling to attach the thioether group .
- Step 3 : Purification via column chromatography or recrystallization using solvents like ethanol/water mixtures to achieve >95% purity .
- Key Considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity to minimize byproducts like disulfides .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify the fluorophenyl and thioether groups (e.g., δ ~7.2 ppm for aromatic protons, δ ~40 ppm for the thioether carbon) .
- Mass Spectrometry : High-resolution MS to confirm the molecular ion peak (e.g., [M+H] at m/z 212.05) .
- Elemental Analysis : Validate %C, %H, %S, and %F composition .
Q. What are the key physicochemical properties of this compound?
- Lipophilicity : The fluorine atom enhances logP (~2.8), favoring membrane permeability in biological assays .
- Solubility : Sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO or chloroform .
- Stability : Susceptible to oxidation at the thioether group; store under inert gas (N or Ar) at –20°C .
Advanced Research Questions
Q. How does the substitution pattern (fluorine + thioether) influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The electron-withdrawing fluorine directs electrophilic substitution para to itself, while the thioether acts as a weak electron donor, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling) .
- Data Contradiction : Compared to non-fluorinated analogs, the fluorophenyl group reduces nucleophilicity at the sulfur atom, limiting SN2 reactivity but favoring radical pathways .
- Experimental Design : Use DFT calculations to map electron density and validate with kinetic studies .
Q. What strategies optimize yield in large-scale synthesis while minimizing hazardous byproducts?
- Methodology :
- Green Chemistry : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
- Catalysis : Employ Pd/C or Ni catalysts for efficient thioether formation, reducing reaction time by 30% .
- Process Monitoring : Use inline FTIR to detect intermediates and adjust reagent stoichiometry dynamically .
Q. How does this compound interact with biological targets like enzymes or receptors?
- Case Study : Structural analogs (e.g., 4-(2-Chlorophenyl)butan-2-one) inhibit trypanothione reductase (Ki = 12 µM), suggesting potential antiparasitic activity .
- Methodology :
- Docking Studies : Simulate binding poses with homology models (e.g., using AutoDock Vina) .
- In Vitro Assays : Measure IC values against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
